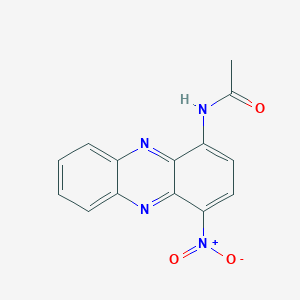
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine is a chemical compound with the molecular formula C18H22N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a benzylsulfanyl group and a cyclohexyl group attached to the purine ring. These structural elements contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylsulfanyl-9-cyclohexylpurin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a suitable purine derivative with a benzylsulfanyl group. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The cyclohexyl group can be introduced through a subsequent alkylation reaction using cyclohexyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the purine ring or the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, cyclohexyl bromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6-Benzylsulfanyl-9-cyclohexylpurin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may play a crucial role in these interactions by forming specific bonds with the target molecules. The cyclohexyl group can influence the compound’s overall conformation and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylsulfanyl-9H-purine: Lacks the cyclohexyl group, which may affect its biological activity.
6-Amino-9H-purin-2-ol: Contains an amino group instead of the benzylsulfanyl group, leading to different chemical properties.
6-Chloro-8-methyl-9H-purine: Substituted with a chlorine atom and a methyl group, resulting in distinct reactivity.
Uniqueness
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine is unique due to the presence of both the benzylsulfanyl and cyclohexyl groups. These structural features contribute to its specific chemical reactivity and potential biological activities, distinguishing it from other purine derivatives.
Propiedades
Número CAS |
93996-67-9 |
|---|---|
Fórmula molecular |
C18H21N5S |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
6-benzylsulfanyl-9-cyclohexylpurin-2-amine |
InChI |
InChI=1S/C18H21N5S/c19-18-21-16-15(20-12-23(16)14-9-5-2-6-10-14)17(22-18)24-11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H2,19,21,22) |
Clave InChI |
LUERHNAEJNCQPX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


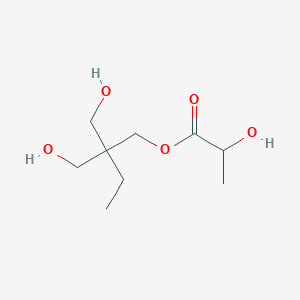
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

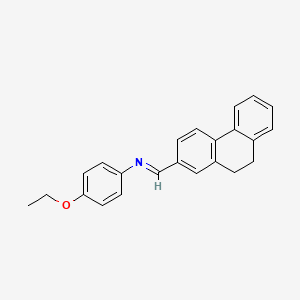
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
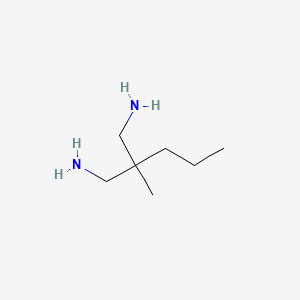

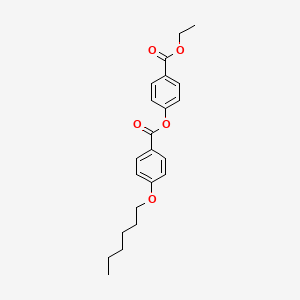
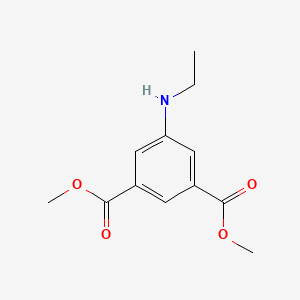

![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)
